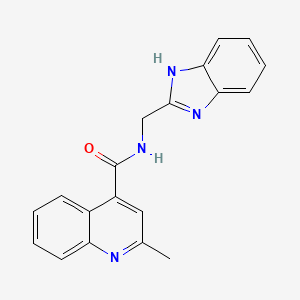![molecular formula C14H16ClN5O2 B4317480 N'-(2-CHLOROPYRIDIN-3-YL)-N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]ETHANEDIAMIDE](/img/structure/B4317480.png)
N'-(2-CHLOROPYRIDIN-3-YL)-N-[3-(2-METHYL-1H-IMIDAZOL-1-YL)PROPYL]ETHANEDIAMIDE
Übersicht
Beschreibung
N-(2-chloropyridin-3-yl)-N’-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide is a synthetic organic compound that features a pyridine ring substituted with a chlorine atom and an imidazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chloropyridin-3-yl)-N’-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Pyridine Intermediate: Starting with 2-chloropyridine, a nucleophilic substitution reaction can introduce the ethanediamide group.
Introduction of the Imidazole Ring: The imidazole ring can be introduced through a coupling reaction with an appropriate imidazole derivative.
Final Coupling: The final step involves coupling the pyridine intermediate with the imidazole derivative under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and other green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-chloropyridin-3-yl)-N’-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups within the molecule.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield N-oxide derivatives, while substitution could introduce various functional groups onto the pyridine ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a ligand in biochemical assays.
Medicine: Possible applications in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Use in the synthesis of advanced materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(2-chloropyridin-3-yl)-N’-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide would depend on its specific application. In medicinal chemistry, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-chloropyridin-3-yl)-N’-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide: can be compared with other pyridine-imidazole derivatives.
N-(2-chloropyridin-3-yl)-N’-[3-(1H-imidazol-1-yl)propyl]ethanediamide: Similar structure but without the methyl group on the imidazole ring.
N-(2-chloropyridin-3-yl)-N’-[3-(2-methyl-1H-imidazol-1-yl)propyl]propanediamide: Similar structure but with a propanediamide group instead of ethanediamide.
Uniqueness
The uniqueness of N-(2-chloropyridin-3-yl)-N’-[3-(2-methyl-1H-imidazol-1-yl)propyl]ethanediamide lies in its specific substitution pattern and the presence of both pyridine and imidazole rings, which can confer unique chemical and biological properties.
Eigenschaften
IUPAC Name |
N'-(2-chloropyridin-3-yl)-N-[3-(2-methylimidazol-1-yl)propyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16ClN5O2/c1-10-16-7-9-20(10)8-3-6-18-13(21)14(22)19-11-4-2-5-17-12(11)15/h2,4-5,7,9H,3,6,8H2,1H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDSDGDJHRPADE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1CCCNC(=O)C(=O)NC2=C(N=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16ClN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(1H-benzimidazol-2-yl)ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B4317431.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-methylquinoline-4-carboxamide](/img/structure/B4317434.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-2-(2-fluorophenyl)acetamide](/img/structure/B4317442.png)
![N-(1-phenylethyl)-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4317449.png)
![N-(ADAMANTAN-1-YLMETHYL)-3-[4-(1H-PYRROL-1-YL)PHENYL]-1,2,4-OXADIAZOLE-5-CARBOXAMIDE](/img/structure/B4317450.png)
![N-cycloheptyl-3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4317455.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4317465.png)
![N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4317471.png)
![3-(3,4-dimethoxyphenyl)-N-[3-(2-methyl-1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B4317477.png)

![2-AMINO-4-(3-FLUOROPHENYL)-5-OXO-5H-PYRIDO[3,2-E][1,3]THIAZOLO[3,2-A]PYRIMIDIN-3-YL CYANIDE](/img/structure/B4317495.png)


